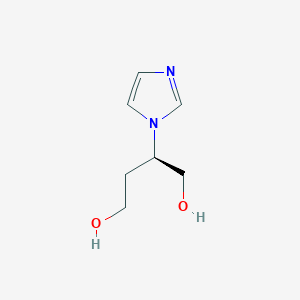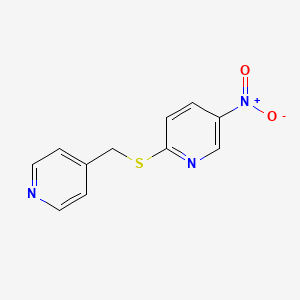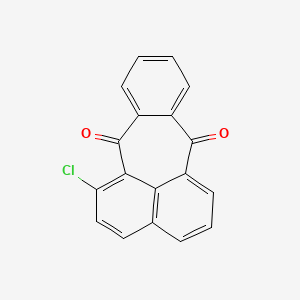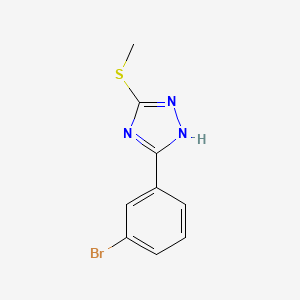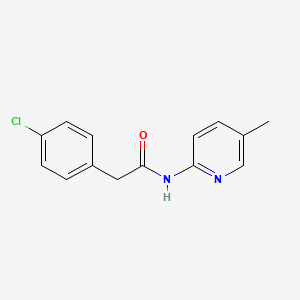
2-(4-chlorophenyl)-N-(5-methylpyridin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-(5-methylpyridin-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenyl group and a methylpyridinyl group attached to an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(5-methylpyridin-2-yl)acetamide typically involves the reaction of 4-chloroaniline with 5-methyl-2-pyridinecarboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-chlorophenyl)-N-(5-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-N-(5-methylpyridin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-N-(5-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-chlorophenyl)-N-(5-methylpyridin-2-yl)methanol
- 2-(4-chlorophenyl)-N-(5-methylpyridin-2-yl)ethanamine
- 2-(4-chlorophenyl)-N-(5-methylpyridin-2-yl)propionamide
Uniqueness
2-(4-chlorophenyl)-N-(5-methylpyridin-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
329042-57-1 |
|---|---|
Molekularformel |
C14H13ClN2O |
Molekulargewicht |
260.72 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-N-(5-methylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C14H13ClN2O/c1-10-2-7-13(16-9-10)17-14(18)8-11-3-5-12(15)6-4-11/h2-7,9H,8H2,1H3,(H,16,17,18) |
InChI-Schlüssel |
XYZJESCRHROLHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Löslichkeit |
28.5 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


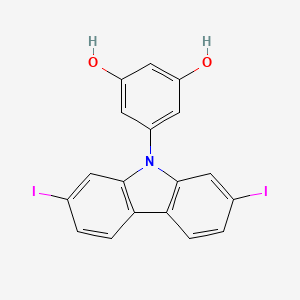
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 2-chloro-4-fluorobenzoate](/img/structure/B14171434.png)
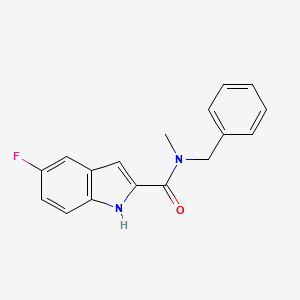
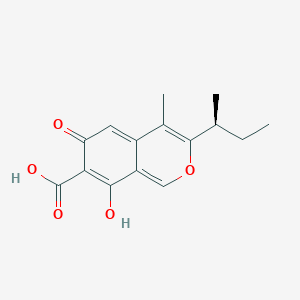
![2-{[2-(4-Methylpiperazin-1-yl)phenyl]methylidene}thiomorpholin-3-one](/img/structure/B14171459.png)
![1(2H)-phthalazinone, 4-[4-(4-aminophenoxy)phenyl]-2-(4-aminophenyl)-](/img/structure/B14171462.png)

![4-(3,4-Dichlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol](/img/structure/B14171468.png)
![Benzamide, N-[[(4S)-1,4-dihydro-2-oxo-6-(1H-pyrazol-3-yl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-4-yl]methyl]-4-fluoro-](/img/structure/B14171475.png)
